1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine
Overview
Description
1-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular formula of C8H15N5O .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a 1,2,4-triazole ring via a methoxymethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.24 . The compound has an average mass of 197.238 Da and a monoisotopic mass of 197.127655 Da .Scientific Research Applications
Anti-mycobacterial Activity
Piperazine derivatives have been reported for their potent anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analysis of these compounds suggests that the piperazine core is a vital component in designing new anti-TB molecules (Girase et al., 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine, as a core structure, is found in many drugs with varied therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, suggesting its flexibility as a building block in drug discovery (Rathi et al., 2016).
Triazole Derivatives and Their Potentials
Triazole derivatives, including 1H-1,2,3-triazole, have shown a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of new triazoles continues to be a focus in the pharmaceutical industry, given their potential in treating various diseases and conditions (Ferreira et al., 2013).
Piperazine and Morpholine in Medicine
The review on piperazine and morpholine analogues highlights their wide range of pharmaceutical applications, underlining the ongoing efforts to synthesize derivatives with potent pharmacophoric activities for various therapeutic uses (Mohammed et al., 2015).
Development of Novel Drugs
Macozinone, a piperazine-benzothiazinone derivative, is in clinical trials for tuberculosis treatment, showcasing the role of piperazine derivatives in developing new treatments for infectious diseases. This emphasizes the importance of the piperazine core in synthesizing compounds targeting specific pathogens (Makarov & Mikušová, 2020).
properties
IUPAC Name |
1-[2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-14-7-13-8(10-6-11-13)12-4-2-9-3-5-12/h6,9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUOAWLTQDIRCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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